![molecular formula C8H11N5 B1481610 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098140-10-2](/img/structure/B1481610.png)
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
The compound “1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is a heterocyclic compound . It is part of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been gaining attention due to its diverse and very useful bioactivities .
Synthesis Analysis
The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-imidazo[1,2-b]pyrazole scaffold . The scaffold can be considered as a potential non-classical isostere of indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. The structure of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide suggests potential activity against a range of microbial pathogens. Researchers could explore its efficacy against bacteria, fungi, and viruses, contributing to the development of new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole compounds is well-documented. This particular derivative could be investigated for its ability to modulate inflammatory responses in various disease models, potentially leading to new treatments for chronic inflammatory conditions .
Anticancer Therapeutics
Imidazole derivatives have shown promise in cancer therapy due to their ability to interfere with cell proliferation and survival1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide could be studied for its antitumor properties, especially in cancers where imidazole-based compounds are effective .
Antidiabetic Applications
Some imidazole derivatives have been found to exhibit antidiabetic effects. The subject compound could be researched for its potential to act as an insulin mimetic or an insulin sensitizer, offering a new avenue for diabetes management .
Neuroprotective Effects
Imidazole compounds can have neuroprotective effects, which might be beneficial in treating neurodegenerative diseases. The compound could be assessed for its ability to protect neuronal cells from damage or death .
Solubility Enhancement for Drug Formulation
The solubility of drugs is a critical factor in their bioavailability1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been noted for its improved solubility in aqueous media, which could be advantageous in the formulation of more effective drug delivery systems .
Future Directions
The future directions for this compound could involve further exploration of its potential as a non-classical isostere of indole . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . The promising indolyl drug pruvanserin has been discontinued in phase II clinical trials as a drug for the treatment of insomnia . The corresponding 1H-imidazo[1,2-b]pyrazole isostere was predicted to display improved solubility in physiological media .
properties
IUPAC Name |
1,6-dimethylimidazo[1,2-b]pyrazole-7-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5-6(7(9)10)8-12(2)3-4-13(8)11-5/h3-4H,1-2H3,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJDTNSZUYHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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